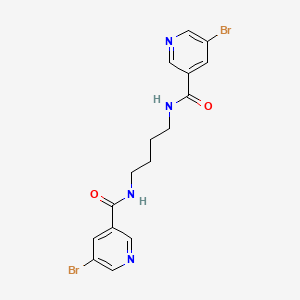
N-(3-methylphenyl)-N'-(6-methyl-2-pyridinyl)ethanediamide
Descripción general
Descripción
The synthesis and analysis of compounds related to "N-(3-methylphenyl)-N'-(6-methyl-2-pyridinyl)ethanediamide" are of significant interest in the field of chemistry due to their potential applications in various domains, including material science, pharmacology, and catalysis. Such compounds often exhibit unique chemical and physical properties owing to their structural characteristics.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, starting from basic precursors to form complex structures. For example, the preparation of ternary platinum(II) complexes utilizing N-(ω-phenylalkyl)-1,2-ethanediamine and 2,2'-dipyridine highlights the intricate steps and conditions required to synthesize compounds with specific configurations and properties (Goto et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds can be determined using various spectroscopic and crystallographic techniques. For instance, N,N′-bis(2-Hydroxy-3-methoxyphenylmethylidene)2,6-pyridinediamine's structure was elucidated using X-ray analysis, IR, UV/Vis, and NMR spectroscopy, revealing its solid-state and solution state forms and highlighting the importance of intramolecular hydrogen bonds (Galić, Matković-Čalogović, & Cimerman, 2000).
Chemical Reactions and Properties
Chemical reactions of these compounds can vary widely, involving interactions with various reagents to form new compounds or complexes. The synthesis and characterization of a stable dication derived from symmetrical ortho-aminophenyl diamine and 2-pyridinecarboxaldehyde demonstrate the types of chemical transformations these compounds can undergo (Keypour et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, thermal stability, and mechanical properties, are crucial for their practical applications. Studies on polyimides containing pyridine and biphenyl units reveal insights into the solubility, thermal and mechanical properties, and how structural modifications can influence these properties (Guan et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity with specific reagents, catalytic activity, and interaction with light, are defined by the molecular structure. For instance, the reactivity of iron complexes containing a similar ligand structure with hydrogen peroxide and the formation of a low-spin Fe-OOH complex has been studied to understand the oxidation processes and potential catalytic applications (Balland et al., 2003).
Propiedades
IUPAC Name |
N-(3-methylphenyl)-N'-(6-methylpyridin-2-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-5-3-7-12(9-10)17-14(19)15(20)18-13-8-4-6-11(2)16-13/h3-9H,1-2H3,(H,17,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKZEXVVVGHKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NC2=CC=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-cyclopropyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4542048.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4542060.png)
![ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-piperazinecarboxylate](/img/structure/B4542066.png)
![4-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4542073.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4542088.png)
![N-[3-(acetylamino)phenyl]-3-ethoxybenzamide](/img/structure/B4542092.png)
![3-[(4-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4542104.png)
![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]pentanamide](/img/structure/B4542110.png)
![3,5-dihydroxy-N'-{3-methoxy-2-[(3-methoxybenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4542117.png)
![5-(3-methoxyphenyl)-2-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4542125.png)


![N-(5-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4542159.png)